molecular formula C19H16ClFN2O3S B2651984 (4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251669-88-1

(4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2651984
CAS No.: 1251669-88-1
M. Wt: 406.86
InChI Key: XHPKTMKQFAQPOD-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural components, including a 4H-benzo[b][1,4]thiazin-2-yl group, a pyrrolidin-1-yl group, and a 3-chloro-4-fluorophenyl group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 4H-benzo[b][1,4]thiazin-2-yl group, for instance, is a heterocyclic component that contains sulfur and nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a pyrrolidine ring could contribute to its stereochemistry .

Scientific Research Applications

Metabolism and Disposition Studies

  • Disposition and Metabolism of [14C]SB-649868 : The study discusses the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, primarily metabolized via oxidation, with fecal excretion as the primary elimination route. The presence of slowly cleared metabolites was suggested due to a longer half-life of plasma radioactivity compared to unchanged SB-649868 (Renzulli et al., 2011).

  • Metabolism and Disposition of [14C]BMS-690514 : This research focuses on the metabolism and disposition of BMS-690514, an inhibitor targeting various receptors. It was highly metabolized with multiple oxidation reactions and direct glucuronidation. The drug and its metabolites were excreted through both bile and urine (Christopher et al., 2010).

Analytical Characterization and Toxicology

  • Analytical Characterization in a Complex Toxicological Case : The study highlights the use of nuclear magnetic resonance (NMR) spectroscopy to identify and analyze the purity of compounds in a toxicological case. This emphasizes the role of advanced analytical techniques in understanding complex cases involving multiple compounds (Ameline et al., 2019).

  • Acute Human Chlorpyrifos Poisoning Case Study : This research provides insights into the toxicokinetics of chlorpyrifos in a human poisoning case, identifying novel aspects of metabolism and excretion patterns. It highlights the complexity of human metabolism in response to xenobiotic substances (Bicker et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many compounds containing a pyrrolidine ring are used in drug discovery due to their ability to efficiently explore the pharmacophore space .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. Given the presence of several functional groups common in pharmaceuticals, it could be of interest in drug discovery .

Properties

IUPAC Name

[4-(3-chloro-4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S/c20-14-11-13(7-8-15(14)21)23-12-18(19(24)22-9-3-4-10-22)27(25,26)17-6-2-1-5-16(17)23/h1-2,5-8,11-12H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPKTMKQFAQPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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